Cas no 116374-67-5 (4,9-Acridinediamine,N9-[3-(dimethylamino)propyl]-N4,N4-dimethyl-1-nitro-)
116374-67-5 structure
Product Name:4,9-Acridinediamine,N9-[3-(dimethylamino)propyl]-N4,N4-dimethyl-1-nitro-
Numero CAS:116374-67-5
MF:C20H25N5O2
MW:367.444803953171
CID:173986
PubChem ID:146628
Update Time:2025-04-19
4,9-Acridinediamine,N9-[3-(dimethylamino)propyl]-N4,N4-dimethyl-1-nitro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4,9-Acridinediamine,N9-[3-(dimethylamino)propyl]-N4,N4-dimethyl-1-nitro-
- 4,9-Acridinediamine, N(sup 4),N(sup 4)-dimethyl-N(sup 9)-(3-(dimethyla mino)propyl)-1-nitro-
- 9-N-[3-(dimethylamino)propyl]-4-N,4-N-dimethyl-1-nitroacridine-4,9-diamine
- 4-(Dimethylamino)nitracrine
- BRN 4211277
- CCRIS 3392
- N(sup 4),N(sup 4)-Dimethyl-N(sup 9)-(3-(dimethylamino)propyl)-1-nitro-4,9-acridinediamine
- N~9~-[3-(dimethylamino)propyl]-N~4~,N~4~-dimethyl-1-nitroacridine-4,9-diamine
- N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine
- 116374-67-5
- CHEMBL317248
- HR011FVV5K
- 4,9-Acridinediamine, N(sup 4),N(sup 4)-dimethyl-N(sup 9)-(3-(dimethylamino)propyl)-1-nitro-
- Q27894628
- N9[3-(DIMETHYLAMINO)PROPYL]-N4,N4-DIMETHYL-1-NITRO-4,9-ACRIDINEDIAMINE
- UNII-HR011FVV5K
- 4,9-ACRIDINEDIAMINE, N9-(3-(DIMETHYLAMINO)PROPYL)-N4,N4-DIMETHYL-1-NITRO-
- DTXSID60151380
-
- Inchi: 1S/C20H25N5O2/c1-23(2)13-7-12-21-19-14-8-5-6-9-15(14)22-20-17(24(3)4)11-10-16(18(19)20)25(26)27/h5-6,8-11H,7,12-13H2,1-4H3,(H,21,22)
- Chiave InChI: QPWBTZNSNJXXSU-UHFFFAOYSA-N
- Sorrisi: [O-][N+](C1=CC=C(C2C1=C(C1C=CC=CC=1N=2)NCCCN(C)C)N(C)C)=O
Proprietà calcolate
- Massa esatta: 367.20105
- Massa monoisotopica: 367.201
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 27
- Conta legami ruotabili: 6
- Complessità: 495
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.9
- Superficie polare topologica: 77.2Ų
Proprietà sperimentali
- Densità: 1.252
- Punto di ebollizione: 556.8°Cat760mmHg
- Punto di infiammabilità: 290.6°C
- Indice di rifrazione: 1.694
- PSA: 74.54
4,9-Acridinediamine,N9-[3-(dimethylamino)propyl]-N4,N4-dimethyl-1-nitro- Letteratura correlata
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
116374-67-5 (4,9-Acridinediamine,N9-[3-(dimethylamino)propyl]-N4,N4-dimethyl-1-nitro-) Prodotti correlati
- 332402-92-3(8-Ethylamino-5-nitroquinoline)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti